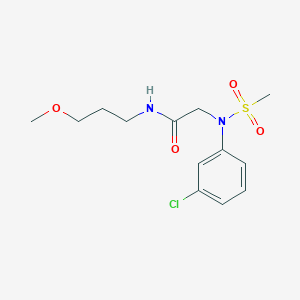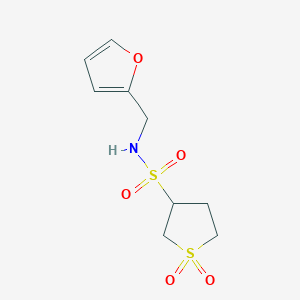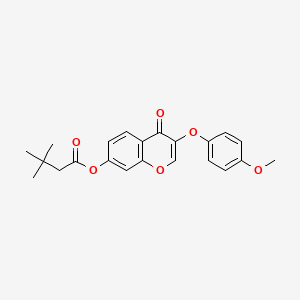
ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate is not fully understood. However, it is believed that the compound exerts its antimicrobial and antitumor activity by inhibiting the activity of certain enzymes and disrupting the normal cellular function. Additionally, it has been shown to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate has been shown to exhibit various biochemical and physiological effects. In in vitro studies, it has been found to inhibit the growth of various bacterial and fungal strains. Additionally, it has been shown to induce apoptosis in various cancer cell lines. In animal studies, it has been found to exhibit neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate in lab experiments include its ease of synthesis and its potential applications in various fields. However, the limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its toxicity and pharmacokinetic properties.
Future Directions
There are several future directions for research on ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate. These include:
1. Further studies to determine its mechanism of action and its potential applications in various fields.
2. Development of more efficient synthesis methods and purification techniques.
3. Studies to determine its toxicity and pharmacokinetic properties.
4. Development of new derivatives and analogs with improved biological activity and selectivity.
5. Studies to determine its potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Conclusion:
In conclusion, ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate is a chemical compound with significant potential applications in various fields. Its ease of synthesis and potential biological activity make it a promising candidate for further research. However, further studies are needed to determine its mechanism of action, toxicity, and pharmacokinetic properties.
Synthesis Methods
The synthesis of ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate involves the condensation of ethyl acetoacetate with 4-amino-3-methylphthalic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
Ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been found to exhibit significant antimicrobial and antitumor activity. Additionally, it has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In material science, ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, it has been used as a key intermediate for the synthesis of various heterocyclic compounds.
properties
IUPAC Name |
ethyl 2-(3-methyl-4-oxophthalazin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(18)9(2)12-10-7-5-6-8-11(10)13(17)16(3)15-12/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUBCTAHBCJQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=NN(C(=O)C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-methyl-4-oxophthalazin-1-yl)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-{4,6-bis[(2-hydroxyphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B4890205.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide](/img/structure/B4890210.png)

![5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4890226.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate](/img/structure/B4890230.png)

![N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4890242.png)

![5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890268.png)
![diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4890270.png)
![2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B4890275.png)
![4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4890283.png)

